molecular formula C13H16BrNS B12457849 1-(4-Bromobenzenecarbothioyl)-4-methylpiperidine

1-(4-Bromobenzenecarbothioyl)-4-methylpiperidine

Cat. No.: B12457849
M. Wt: 298.24 g/mol
InChI Key: IKMFRFIHUFFRAB-UHFFFAOYSA-N
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Description

1-(4-Bromobenzenecarbothioyl)-4-methylpiperidine is an organic compound that features a piperidine ring substituted with a 4-methyl group and a 4-bromobenzenecarbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzenecarbothioyl)-4-methylpiperidine typically involves the reaction of 4-bromobenzenecarbothioyl chloride with 4-methylpiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzenecarbothioyl)-4-methylpiperidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the carbothioyl group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, facilitated by palladium catalysts.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-Bromobenzenecarbothioyl)-4-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzenecarbothioyl)-4-methylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzenecarbothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromobenzenecarbothioyl)pyrrolidine
  • 1-(4-Bromobenzenecarbothioyl)-4-ethylpiperidine
  • 1-(4-Chlorobenzenecarbothioyl)-4-methylpiperidine

Uniqueness

1-(4-Bromobenzenecarbothioyl)-4-methylpiperidine is unique due to the presence of both a bromobenzenecarbothioyl group and a piperidine ring. This combination imparts specific chemical reactivity and biological activity that may not be present in similar compounds. The methyl group on the piperidine ring can also influence the compound’s properties, such as its solubility and binding interactions.

Properties

Molecular Formula

C13H16BrNS

Molecular Weight

298.24 g/mol

IUPAC Name

(4-bromophenyl)-(4-methylpiperidin-1-yl)methanethione

InChI

InChI=1S/C13H16BrNS/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(14)5-3-11/h2-5,10H,6-9H2,1H3

InChI Key

IKMFRFIHUFFRAB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=S)C2=CC=C(C=C2)Br

Origin of Product

United States

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